molecular formula C13H16N2O B12997461 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole

4-(4-(tert-Butyl)phenoxy)-1H-pyrazole

Cat. No.: B12997461
M. Wt: 216.28 g/mol
InChI Key: BGWLYUBIGPUUGE-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole typically involves the reaction of 4-tert-butylphenol with appropriate pyrazole derivatives. One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The reaction conditions often involve refluxing the mixture under nitrogen for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenoxy)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

4-(4-(tert-Butyl)phenoxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a tert-butylphenoxy group makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-1H-pyrazole

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-4-6-11(7-5-10)16-12-8-14-15-9-12/h4-9H,1-3H3,(H,14,15)

InChI Key

BGWLYUBIGPUUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CNN=C2

Origin of Product

United States

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